Bodipy 576/589

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

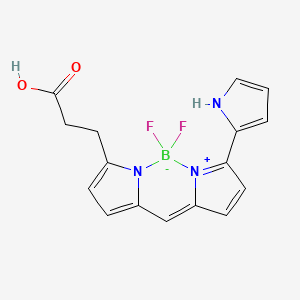

BODIPY 576/589 is a long-wavelength fluorescent dye belonging to the boron-dipyrromethene (BODIPY) family. Its excitation and emission maxima are centered at 576 nm and 589 nm, respectively, placing it in the red spectral region . Key properties include:

- High extinction coefficient (~83,000 M⁻¹cm⁻¹) and quantum yield (Φ ≈ 0.8), ensuring bright fluorescence .

- Photostability and pH insensitivity, making it suitable for dynamic cellular imaging and harsh experimental conditions .

- Hydrophobicity, ideal for lipid membrane staining and lipophilic compound labeling .

- Long excited-state lifetime (~5 ns), enabling applications in fluorescence polarization assays and two-photon excitation microscopy .

The NHS ester derivative of this compound is widely used to conjugate dyes to proteins, peptides, and antibodies via primary amines, forming stable fluorescent probes . It has been applied in receptor internalization studies, enzyme activity assays (e.g., ALDH substrates), and confocal microscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bodipy 576/589 is typically synthesized through a series of chemical reactions involving the condensation of pyrroles with aldehydes or ketones, followed by complexation with boron trifluoride . The resulting compound is then reacted with succinimidyl ester to form the final product . The reaction is usually carried out in high-quality anhydrous dimethylformamide or dimethylsulfoxide, and the reaction is conducted in a sodium bicarbonate buffer at pH 8.3 at room temperature for about an hour .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity . The final product is typically purified using gel filtration columns or dialysis to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Bodipy 576/589 primarily undergoes substitution reactions, particularly nucleophilic aromatic substitution . It can also participate in conjugation reactions with primary amines on proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include dimethylformamide, dimethylsulfoxide, and sodium bicarbonate buffer . The reactions are typically carried out at room temperature and require anhydrous conditions to prevent hydrolysis .

Major Products

The major products formed from these reactions are this compound conjugates, which exhibit bright fluorescence and narrow emission bandwidths . These conjugates are useful for various fluorescence-based assays and microscopy techniques .

Scientific Research Applications

BDP 576/589, a fluorescent dye analogous to BODIPY™ 576/589, is utilized in fluorescence imaging, flow cytometry, and fluorescence-based assays . Its absorption peak is at 576 nm and emission peak at 589 nm, which falls in the orange-red spectral range . BDP 576/589 has high photostability, brightness, and minimal background fluorescence, making it useful in biological research and diagnostics .

Use as a Molecular Probe

BDP 576/589 is utilized for tracking molecular dynamics and cellular events in biochemical and cellular studies . The red fluorescence of the BODIPY 581/591 fluorophore shifts to green fluorescence upon peroxidation, which has been used for ratiometric measurements of lipid oxidation in live cells .

Conjugation

The NHS ester (or succinimidyl ester) of BODIPY™ 576/589 is a popular tool for conjugating the dye to a protein or antibody . NHS esters can be used to label the primary amines (R-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The resulting BODIPY™ 576/589 conjugates exhibit bright fluorescence, narrow emission bandwidths, and relatively long excited-state lifetimes, useful for fluorescence polarization assays and two-photon excitation (TPE) microscopy .

This reactive dye contains a C3-Alkyl-Spacer between the fluorophore and the NHS-Ester group . This spacer helps to separate the fluorophore from its attachment point, reducing the interaction of the fluorophore with the biomolecule it is conjugated to .

Use in Assays and Microscopy

Mechanism of Action

The mechanism by which Bodipy 576/589 exerts its effects involves its ability to absorb light at specific wavelengths and emit fluorescence . The compound contains a C3 alkyl spacer between the fluorophore and the reactive group, which helps to separate the fluorophore from its point of attachment, reducing interaction with the biomolecule to which it is conjugated . This results in bright fluorescence and long excited-state lifetimes, making it useful for various fluorescence-based techniques .

Comparison with Similar Compounds

Structural and Spectral Comparisons

Table 1: Photophysical Properties of BODIPY 576/589 and Analogues

*PyrrolylBODIPYs 4a–f exhibit spectral shifts based on substituent patterns. Electron-donating groups on the B-ring induce blue shifts .

Key Observations:

- BODIPY 503/512 (green-emitting) is spectrally distinct from 576/589, enabling multiplexed imaging without channel bleed-through .

- BODIPY 650/665 (far-red) offers deeper tissue penetration but lacks detailed photophysical data in the evidence .

- PyrrolylBODIPYs (e.g., 4a–f) match or exceed 576/589’s emission range but require synthetic optimization for stability .

Functional Comparisons

Hydrophobicity and Lipid Staining

- This compound outperforms hydrophilic dyes (e.g., Alexa Fluor 488 ) in labeling hydrophobic substrates like lipid droplets and cholesteryl esters .

- Comparatively, BODIPY 581/591 shares similar hydrophobicity but is less photostable .

Receptor Internalization Studies

- This compound-labeled opioid ligands (e.g., ω-Bodipy 576/589 [K7] DRM 5APA) show higher selectivity for mu-opioid receptors than BODIPY 503/512-labeled analogues .

- Its red emission avoids overlap with green probes (e.g., BODIPY 503/512 ), enabling simultaneous tracking of multiple receptors .

Commercial and Practical Considerations

Research Findings and Limitations

- Advantages of this compound :

- Limitations :

Biological Activity

Bodipy 576/589 is a fluorescent dye that has gained attention for its unique properties and applications in biological research. This compound, part of the BODIPY family, exhibits significant advantages in fluorescence-based assays, particularly due to its high extinction coefficient, fluorescence quantum yield, and cell permeability. This article delves into the biological activity of this compound, highlighting its synthesis, properties, and various applications in scientific studies.

This compound is characterized by its bright red fluorescence, with excitation and emission maxima at approximately 575 nm and 588 nm, respectively. It is chemically stable and relatively insensitive to changes in solvent polarity and pH, making it suitable for diverse experimental conditions. The synthesis of this compound typically involves coupling reactions that yield the NHS ester form, which is highly reactive towards primary amines in biomolecules such as proteins and oligonucleotides .

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Excitation Maximum (nm) | 575 |

| Emission Maximum (nm) | 588 |

| Extinction Coefficient (cm⁻¹M⁻¹) | 83,000 |

| Quantum Yield | High |

| Solubility | DMSO, DMF |

| Molecular Weight | 426.19 |

Biological Applications

This compound has been utilized in various biological applications due to its favorable properties:

- Fluorescence Polarization Assays : Its long excited-state lifetime (typically over 5 nanoseconds) allows for effective use in fluorescence polarization assays, which are instrumental in studying molecular interactions and binding kinetics .

- Cell Permeability : The dye's high cell permeability facilitates its application as a tracer in live-cell imaging studies. It has been successfully conjugated with kinase inhibitors to develop NanoBRET probes that measure target engagement in live cells .

- Lipid Staining : this compound is particularly effective for staining lipids and membranes due to its hydrophobic nature. This property has been exploited in studies examining lipid metabolism and cholesterol trafficking within cells .

- Protein Labeling : The NHS ester form of this compound is commonly used for labeling proteins and antibodies, enhancing their detection in various assays .

Case Studies

Several studies have highlighted the efficacy of this compound in biological research:

- Study on Lipid Metabolism : In a study investigating intravascular cholesterol metabolism, researchers used a modified BODIPY-tagged cholesterol analog to visualize cholesterol deposition in zebrafish models. The results demonstrated the compound's ability to effectively stain lipid-rich areas within biological tissues .

- NanoBRET Probes Development : Another study focused on developing cell-permeable NanoBRET probes using this compound conjugated with kinase inhibitors. These probes provided insights into the dynamic interactions between kinases and their substrates within live cells .

Q & A

Basic Research Questions

Q. How do the photophysical properties of BODIPY 576/589 influence its selection for specific imaging applications?

this compound exhibits a high extinction coefficient (>80,000 cm⁻¹M⁻¹) and fluorescence quantum yield (~0.9), making it suitable for low-light detection and quantitative fluorescence measurements. Its insensitivity to pH (2–12) and solvent polarity allows consistent performance across diverse experimental conditions, such as lipid membrane studies or intracellular organelle labeling. Researchers should prioritize its use in environments requiring photostability over extended imaging sessions (>1 hour), as its excitation/emission maxima (576/589 nm) minimize interference from cellular autofluorescence .

Q. What are the key considerations when designing experiments using this compound for lipid membrane studies?

Due to its hydrophobic nature, this compound requires dissolution in DMSO (10–20 mM stock) followed by dilution in lipid-compatible buffers (e.g., PBS with 0.1% BSA). For membrane labeling, pre-incubation with lipid carriers (e.g., fatty acid-free BSA) at a 1:5 molar ratio (dye:carrier) enhances solubility and reduces aggregation artifacts. Control experiments should include unstained samples and parallel assays with hydrophilic dyes (e.g., fluorescein) to confirm membrane-specific localization .

Advanced Research Questions

Q. How can researchers optimize this compound NHS ester labeling protocols to minimize nonspecific binding in protein conjugation studies?

To achieve efficient amine labeling, use a 3–5 molar excess of NHS ester relative to the target protein’s lysine residues. Conduct reactions in pH 8.3–8.5 bicarbonate buffer at 4°C for 4–6 hours to reduce hydrolysis. Post-conjugation, purify labeled proteins using size-exclusion chromatography (Sephadex G-25) to remove unreacted dye, and validate specificity via SDS-PAGE with in-gel fluorescence scanning. The C3 alkyl spacer in this compound’s structure minimizes steric hindrance, preserving protein functionality .

Q. What methodological approaches are recommended for resolving contradictory fluorescence polarization data in studies using this compound?

Discrepancies in polarization assays often arise from environmental factors (e.g., temperature fluctuations, viscosity changes) or competing quenching mechanisms. To mitigate this:

- Standardize buffer viscosity using glycerol (20–30% v/v) to stabilize rotational diffusion rates.

- Perform time-correlated single-photon counting (TCSPC) to measure fluorescence lifetime (typically >5 ns for this compound), distinguishing true binding events from nonspecific interactions.

- Include internal controls with unlabeled ligands to quantify baseline anisotropy .

Q. How should researchers control environmental variables when employing this compound in longitudinal live-cell imaging studies?

For time-lapse imaging:

- Use oxygen-scavenging systems (e.g., glucose oxidase/catalase) to reduce photobleaching under prolonged illumination.

- Maintain cells in phenol red-free media supplemented with 1% FBS to minimize background fluorescence.

- Validate dye retention using washout controls (e.g., 30-minute incubation with 0.1% Triton X-100) to confirm membrane integrity. This compound’s two-photon cross-section (~100 GM) enables reduced phototoxicity in deep-tissue imaging with multiphoton microscopy .

Q. Methodological Challenges and Solutions

Q. What experimental strategies address spectral overlap when using this compound in multicolor imaging panels?

Pair this compound with fluorophores emitting >600 nm (e.g., Cy5) to avoid bleed-through. Use linear unmixing algorithms for spectral separation, and validate channel specificity using single-stained controls. For Förster resonance energy transfer (FRET) studies, select a quencher (e.g., QSY 21) with substantial spectral overlap (>30%) with this compound’s emission .

Q. How can researchers validate the specificity of this compound in dynamic processes like lipid droplet trafficking?

Combine pulse-chase labeling with inhibitors of lipid metabolism (e.g., triacsin C for acyl-CoA synthetase). Use super-resolution microscopy (e.g., STED) to resolve sub-100 nm structures, and correlate findings with biochemical assays (e.g., thin-layer chromatography) to confirm lipid composition. This compound’s photostability supports high-frame-rate imaging (>10 fps) for tracking rapid organelle movements .

Q. Data Interpretation and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound-based assays?

Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values, and apply ANOVA with Tukey’s post hoc test for multi-group comparisons. For fluorescence intensity data, normalize to internal standards (e.g., Hoechst 33342 nuclear stain) to account for cell density variations. Report mean ± SEM with n ≥ 3 biological replicates .

Q. How should researchers address batch-to-batch variability in this compound conjugates?

Characterize each batch via HPLC (≥95% purity) and UV-Vis spectroscopy to confirm extinction coefficients. Store aliquots at ≤-15°C in anhydrous DMSO to prevent hydrolysis. Include a reference standard (e.g., commercial this compound) in each experiment to normalize fluorescence intensity .

Properties

Molecular Formula |

C16H14BF2N3O2 |

|---|---|

Molecular Weight |

329.1 g/mol |

IUPAC Name |

3-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid |

InChI |

InChI=1S/C16H14BF2N3O2/c18-17(19)21-11(6-8-16(23)24)3-4-12(21)10-13-5-7-15(22(13)17)14-2-1-9-20-14/h1-5,7,9-10,20H,6,8H2,(H,23,24) |

InChI Key |

HEVJIRROVGECSJ-UHFFFAOYSA-N |

Canonical SMILES |

[B-]1(N2C(=CC=C2CCC(=O)O)C=C3[N+]1=C(C=C3)C4=CC=CN4)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.